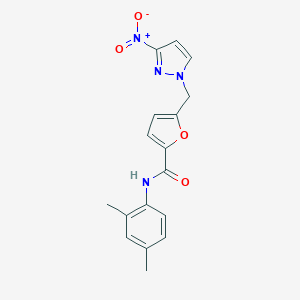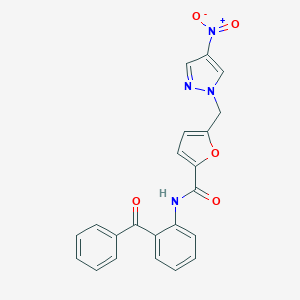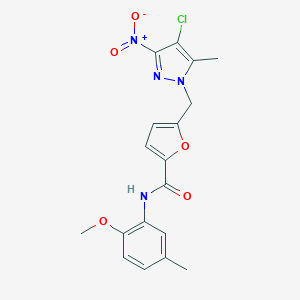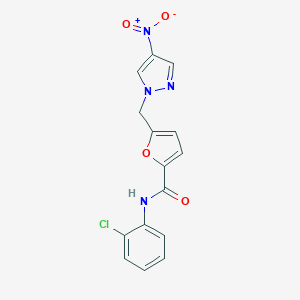![molecular formula C14H15NO5S2 B213857 Methyl 2-{[(4-methoxyphenyl)sulfonyl]amino}-5-methylthiophene-3-carboxylate](/img/structure/B213857.png)
Methyl 2-{[(4-methoxyphenyl)sulfonyl]amino}-5-methylthiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-{[(4-methoxyphenyl)sulfonyl]amino}-5-methylthiophene-3-carboxylate, also known as MMTC, is a chemical compound that belongs to the class of sulfonylureas. It is a highly potent hypoglycemic agent that has been extensively studied for its potential use in the treatment of type II diabetes mellitus.
Mecanismo De Acción
The mechanism of action of Methyl 2-{[(4-methoxyphenyl)sulfonyl]amino}-5-methylthiophene-3-carboxylate involves the inhibition of ATP-sensitive potassium channels in pancreatic beta cells. This results in the depolarization of the cell membrane and the subsequent release of insulin. Methyl 2-{[(4-methoxyphenyl)sulfonyl]amino}-5-methylthiophene-3-carboxylate also inhibits the hepatic glucose production and increases glucose uptake in peripheral tissues.
Biochemical and Physiological Effects:
Methyl 2-{[(4-methoxyphenyl)sulfonyl]amino}-5-methylthiophene-3-carboxylate has been shown to significantly lower blood glucose levels in animal models of type II diabetes mellitus. It has also been shown to increase insulin sensitivity and stimulate insulin secretion in pancreatic beta cells. Methyl 2-{[(4-methoxyphenyl)sulfonyl]amino}-5-methylthiophene-3-carboxylate has been shown to have a relatively short half-life and is rapidly metabolized in the liver.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of Methyl 2-{[(4-methoxyphenyl)sulfonyl]amino}-5-methylthiophene-3-carboxylate is its high potency and selectivity for ATP-sensitive potassium channels in pancreatic beta cells. This makes it an ideal candidate for the treatment of type II diabetes mellitus. However, the short half-life and rapid metabolism of Methyl 2-{[(4-methoxyphenyl)sulfonyl]amino}-5-methylthiophene-3-carboxylate can be a limitation for its use in clinical settings.
Direcciones Futuras
There are several future directions for the research on Methyl 2-{[(4-methoxyphenyl)sulfonyl]amino}-5-methylthiophene-3-carboxylate. One potential direction is the development of more potent and selective sulfonylureas that can be used in the treatment of type II diabetes mellitus. Another potential direction is the investigation of the long-term safety and efficacy of Methyl 2-{[(4-methoxyphenyl)sulfonyl]amino}-5-methylthiophene-3-carboxylate in human clinical trials. Additionally, the potential use of Methyl 2-{[(4-methoxyphenyl)sulfonyl]amino}-5-methylthiophene-3-carboxylate in the treatment of other metabolic disorders, such as obesity and metabolic syndrome, could be explored in future research.
Métodos De Síntesis
The synthesis of Methyl 2-{[(4-methoxyphenyl)sulfonyl]amino}-5-methylthiophene-3-carboxylate involves the reaction of 4-methoxybenzenesulfonyl chloride with 2-amino-5-methylthiophene-3-carboxylic acid methyl ester in the presence of a base. The reaction yields Methyl 2-{[(4-methoxyphenyl)sulfonyl]amino}-5-methylthiophene-3-carboxylate as a white crystalline solid that is highly soluble in organic solvents.
Aplicaciones Científicas De Investigación
Methyl 2-{[(4-methoxyphenyl)sulfonyl]amino}-5-methylthiophene-3-carboxylate has been extensively studied for its potential use as a hypoglycemic agent. It has been shown to lower blood glucose levels in animal models of type II diabetes mellitus. In addition, Methyl 2-{[(4-methoxyphenyl)sulfonyl]amino}-5-methylthiophene-3-carboxylate has been shown to increase insulin sensitivity and stimulate insulin secretion in pancreatic beta cells.
Propiedades
Nombre del producto |
Methyl 2-{[(4-methoxyphenyl)sulfonyl]amino}-5-methylthiophene-3-carboxylate |
|---|---|
Fórmula molecular |
C14H15NO5S2 |
Peso molecular |
341.4 g/mol |
Nombre IUPAC |
methyl 2-[(4-methoxyphenyl)sulfonylamino]-5-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C14H15NO5S2/c1-9-8-12(14(16)20-3)13(21-9)15-22(17,18)11-6-4-10(19-2)5-7-11/h4-8,15H,1-3H3 |
Clave InChI |
RONHAXIBDJZHGD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(S1)NS(=O)(=O)C2=CC=C(C=C2)OC)C(=O)OC |
SMILES canónico |
CC1=CC(=C(S1)NS(=O)(=O)C2=CC=C(C=C2)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}indoline](/img/structure/B213784.png)

![3-(2-fluorophenyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acrylamide](/img/structure/B213788.png)
![N-{4-[(cyclopropylcarbonyl)amino]butyl}cyclopropanecarboxamide](/img/structure/B213789.png)



![2-[(1-benzyl-1H-pyrazol-4-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B213794.png)
